2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide
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Overview
Description
The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also includes an isopropyl group and an oxoacetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring . The isopropyl group is a common alkyl group, and the oxoacetamide group contains a carbonyl (C=O) and an amide (NH) group .Scientific Research Applications
Biological Effects of Indole Derivatives
Indole Alkaloids and Derivatives : Indole alkaloids and their derivatives, including dimethyltryptamine and its analogs, have been studied for their roles in tissue protection, regeneration, and immunity. Research suggests that these compounds can extend beyond central nervous activity to involve cellular protective mechanisms, potentially serving as agents for medical therapies (Frecska et al., 2013).
Pharmacology of Indole Compounds : The neuropharmacology of indole compounds such as N,N-dimethyltryptamine (DMT) is under investigation for roles beyond psychedelic effects, including as neurotransmitters and in the modulation of immune and cellular processes. These studies highlight the therapeutic potential of indole derivatives in treating psychiatric and neurological disorders (Carbonaro & Gatch, 2016).
Synthesis and Pharmacological Activities : Investigations into the synthesis and pharmacological activities of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties, underscore the versatility of these compounds in medicinal chemistry. The development of new indole-based drugs focuses on leveraging these properties for therapeutic applications (Hezam Al-Ostoot et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)16-15(19)14(18)13-10(3)17(4)12-8-6-5-7-11(12)13/h5-9H,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOHATIBUZRRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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